molecular formula C8H16N2O2S B13348361 7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane

7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane

Katalognummer: B13348361
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: KDUWYWSCEZQJDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Ethylsulfonyl)-4,7-diazaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes both an ethylsulfonyl group and a diazaspiro framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane typically involves the formation of the spirocyclic core followed by the introduction of the ethylsulfonyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The ethylsulfonyl group can then be introduced via a nucleophilic substitution reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The diazaspiro framework can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s binding affinity and selectivity for its target, while the spirocyclic structure can provide stability and rigidity to the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirocyclic oxindoles: These compounds share the spirocyclic core but differ in their functional groups and applications.

    Spirocyclic amines: Similar in structure but may lack the ethylsulfonyl group, leading to different chemical properties and reactivity.

Uniqueness

7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane is unique due to the presence of both the ethylsulfonyl group and the diazaspiro framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H16N2O2S

Molekulargewicht

204.29 g/mol

IUPAC-Name

7-ethylsulfonyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-6-5-9-8(7-10)3-4-8/h9H,2-7H2,1H3

InChI-Schlüssel

KDUWYWSCEZQJDZ-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)N1CCNC2(C1)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.